Cas no 121588-79-2 (trans-4-methoxycyclohexan-1-amine)

Technical Introduction: trans-4-Methoxycyclohexan-1-amine trans-4-Methoxycyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a methoxy substituent in the trans configuration at the 4-position. This compound is valued for its structural rigidity and stereochemical purity, making it a useful intermediate in pharmaceutical synthesis and asymmetric catalysis. The trans configuration enhances stability and influences reactivity, offering distinct selectivity in chiral transformations. Its amine functionality allows for further derivatization, while the methoxy group contributes to solubility and electronic modulation. The compound is typically supplied in high enantiomeric purity, ensuring reproducibility in research and industrial applications. Suitable for use in medicinal chemistry and fine chemical synthesis, it provides a versatile scaffold for developing bioactive molecules.
trans-4-methoxycyclohexan-1-amine structure
121588-79-2 structure
Product Name:trans-4-methoxycyclohexan-1-amine
CAS No:121588-79-2
MF:C7H15NO
MW:129.200102090836
MDL:MFCD20278175
CID:1006766
PubChem ID:409910
Update Time:2025-08-02

trans-4-methoxycyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • trans-4-Methoxycyclohexanamine
    • trans-4-Methoxy-cyclohexylamine
    • trans-4-MethoxycyclohexanaMine,,,(1r,4r)-4-methoxycyclohexan-1-amine
    • 4-METHOXYCYCLOHEXANAMINE
    • 4-methoxycyclohexylamine
    • Cis-4-methoxycyclohexanamine
    • 4-methoxycyclohexan-1-amine
    • Cis-4-methoxy-cyclohexylamine
    • Cyclohexanamine, 4-methoxy-, trans-
    • (cis-4-Methoxycyclohexyl)amine
    • (4-methoxycyclohexyl)amine hydrochloride
    • trans-4-Methoxycyclohexan-1-amine
    • PubChem23334
    • PubChem23335
    • 4-Methoxy-cyclohexylamine
    • (4-methoxycyclohexyl)amine
    • Cyclohexanamine, 4-metho
    • 130290-78-7
    • SCHEMBL13088410
    • EN300-2985048
    • DA-23098
    • EN300-251636
    • SCHEMBL153253
    • S11590
    • MFCD17011799
    • AKOS006365497
    • AS-62429
    • SCHEMBL3539502
    • SDMXLAZIFYYECU-UHFFFAOYSA-N
    • 121588-79-2
    • s11822
    • (trans-4-methoxycyclohexyl)amine
    • DS-17021
    • SY018116
    • AMY21463
    • AKOS012101861
    • SCHEMBL13088408
    • trans-4-methoxycyclohexylamine
    • MFCD18207818
    • SY012780
    • 4342-46-5
    • Methoxycyclohexanamine;
    • AMY32258
    • SB32683
    • DB-264663
    • A932270
    • SCHEMBL12125297
    • EN300-2993396
    • AKOS006364243
    • DTXSID401347613
    • SCHEMBL153252
    • trans-4-(methyloxy)cyclohexanamine
    • A872699
    • DB-278434
    • (1r,4r)-4-methoxycyclohexan-1-amine
    • SB31854
    • trans-4-methoxy cyclohexyl amine
    • (1s,4s)-4-methoxycyclohexan-1-amine
    • SDMXLAZIFYYECU-LJGSYFOKSA-N
    • CS-W003887
    • SCHEMBL14543566
    • MFCD20278175
    • ALBB-026665
    • trans-4-methoxycyclohexan-1-amine
    • MDL: MFCD20278175
    • Inchi: 1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
    • InChI Key: SDMXLAZIFYYECU-UHFFFAOYSA-N
    • SMILES: O(C)C1CCC(CC1)N

Computed Properties

  • Exact Mass: 129.11545
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 0.5

Experimental Properties

  • PSA: 35.25

trans-4-methoxycyclohexan-1-amine Pricemore >>

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$378 2021-06-15

trans-4-methoxycyclohexan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:121588-79-2)trans-4-methoxycyclohexan-1-amine
Order Number:A932270
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:08
Price ($):602.0
Email:sales@amadischem.com

Additional information on trans-4-methoxycyclohexan-1-amine

trans-4-Methoxycyclohexan-1-Amine: A Comprehensive Overview

trans-4-Methoxycyclohexan-1-Amine, also known by its CAS number 121588-79-2, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its cyclohexane ring with a methoxy group at the 4-position and an amine group at the 1-position, exhibits unique chemical properties that make it valuable in various applications. Recent studies have highlighted its potential in drug discovery, material science, and catalytic processes, underscoring its importance in modern chemistry.

The structure of trans-4-methoxycyclohexan-1-amine is defined by its trans configuration, where the methoxy and amine groups are on opposite sides of the cyclohexane ring. This spatial arrangement influences its reactivity and stability, making it a preferred substrate in asymmetric synthesis and enantioselective reactions. Researchers have explored its role as a chiral auxiliary in organic synthesis, leveraging its ability to induce high enantioselectivity in various transformations.

In the realm of drug discovery, trans-4-methoxycyclohexan-1-amine has been investigated for its potential as a building block in the development of bioactive molecules. Its cyclohexane framework provides a rigid structure that can be further functionalized to target specific biological pathways. Recent studies have demonstrated its utility in the synthesis of G-protein coupled receptor (GPCR) ligands, which are critical in pharmacology for treating conditions such as hypertension and neurodegenerative diseases.

The synthesis of trans-4-methoxycyclohexan-1-amine has been optimized through various methodologies, including catalytic asymmetric hydrogenation and enzymatic resolutions. These advancements have enhanced the efficiency and scalability of production processes, making it more accessible for large-scale applications. Moreover, the compound's compatibility with green chemistry principles has further solidified its position in sustainable chemical manufacturing.

In material science, trans-4-methoxycyclohexan-1-amine has been utilized as a precursor for advanced polymers and materials with tailored mechanical properties. Its ability to form stable bonds under mild conditions makes it an attractive candidate for developing high-performance materials used in electronics and aerospace industries.

Recent breakthroughs in catalysis have also highlighted the role of trans-4-methoxycyclohexan-1-amine as a ligand in transition metal-catalyzed reactions. Its chiral environment facilitates highly selective transformations, enabling the synthesis of complex molecules with unprecedented efficiency. This has opened new avenues for exploring novel catalytic systems that can address challenges in energy conversion and storage.

The study of trans-4-methoxycyclohexan-1-amine continues to evolve, driven by interdisciplinary collaborations between chemists, biologists, and engineers. Its multifaceted applications across diverse fields underscore its significance as a key compound in contemporary chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:121588-79-2)trans-4-methoxycyclohexan-1-amine
A932270
Purity:99%
Quantity:25g
Price ($):602.0
Email